Sparfloxacin

Streptococcus pneumoniae Gram-positive activity MIC

Sparfloxacin is a third-generation difluorinated quinolone distinguished by its C-5 amino group and 6,8-difluoro substitution, delivering a 15–20 h half-life for once-daily PK/PD modeling. Its M. tuberculosis MIC of 0.1 mg/L surpasses ciprofloxacin, making it an ideal positive control for anti-TB screening. Alveolar macrophage concentrations reach 35.1 mg/L (~5× ciprofloxacin), enabling robust intracellular pathogen pharmacodynamic studies. Researchers should note the C-8 halogen-associated phototoxicity risk. Procure as a reference standard for Gram-positive susceptibility panels and resistance surveillance.

Molecular Formula C19H22F2N4O3
Molecular Weight 392.4 g/mol
CAS No. 111542-93-9
Cat. No. B039565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSparfloxacin
CAS111542-93-9
Molecular FormulaC19H22F2N4O3
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F
InChIInChI=1S/C19H22F2N4O3/c1-8-5-24(6-9(2)23-8)17-13(20)15(22)12-16(14(17)21)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6,22H2,1-2H3,(H,27,28)/t8-,9+
InChIKeyDZZWHBIBMUVIIW-DTORHVGOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble
1.13e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Sparfloxacin Procurement: Understanding the Core Properties of this Difluoroquinolone Antibiotic


Sparfloxacin (CAS 111542-93-9) is a third-generation, difluorinated quinolone antibacterial agent [1]. It is structurally distinguished by a C-5 amino group and a C-7 3,5-dimethylpiperazinyl appendage on its 6,8-difluoroquinolone core [2]. This compound demonstrates potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae, Staphylococcus aureus (including methicillin-resistant strains), Legionella, Mycoplasma, Chlamydia, and Mycobacterium species [3]. Its key pharmacokinetic feature is a long elimination half-life of 15 to 20 hours, which permits once-daily oral dosing [4].

Why Sparfloxacin Cannot Be Simply Substituted: Critical Pharmacological and Safety Distinctions


Fluoroquinolones are not interchangeable. Sparfloxacin's unique combination of a C-5 amino group and a 6,8-difluoro substitution pattern directly impacts its potency, pharmacokinetic profile, and safety [1]. This specific structure yields a half-life (15-20 h) that is 3-4 times longer than that of ciprofloxacin (3-5 h), enabling once-daily dosing versus twice-daily regimens [2]. Crucially, the presence of a halogen at the C-8 position, a key structural feature, confers a significantly elevated risk of phototoxicity compared to analogs like levofloxacin, a liability that must be factored into procurement decisions for specific patient populations [3]. The evidence below quantifies these critical differences.

Sparfloxacin Procurement Evidence: Quantified Potency and Pharmacokinetic Differentiation


Sparfloxacin Demonstrates Two- to Eightfold Greater Potency than Levofloxacin Against Streptococcal Isolates

In a comparative study evaluating the in vitro activity of four fluoroquinolones against 300 clinical isolates of streptococci, sparfloxacin was found to be the most active agent. It was two- to eightfold more potent than the comparative agents, which included levofloxacin, ofloxacin, and ciprofloxacin [1]. Sparfloxacin inhibited 99-100% of all isolates at a concentration of ≤1 μg/ml, whereas levofloxacin required a concentration of ≤2 μg/ml to achieve similar inhibition (98-100%) [1]. This superior potency against S. pneumoniae is also reflected in MIC90 values; in one study, sparfloxacin had an MIC90 of 0.5 mg/L, compared to 1 mg/L for levofloxacin and 2 mg/L for ciprofloxacin [2].

Streptococcus pneumoniae Gram-positive activity MIC

Sparfloxacin Exhibits Superior In Vitro Activity Against Mycobacterium tuberculosis Compared to Ciprofloxacin and Ofloxacin

Sparfloxacin shows significantly lower MIC values against Mycobacterium tuberculosis than older fluoroquinolones. The MIC for M. tuberculosis H37Rv was determined to be 0.1 mg/L for sparfloxacin, compared to 0.5 mg/L for ciprofloxacin and ofloxacin [1]. In a study of 18 clinical isolates, the MIC50 and MIC90 of sparfloxacin were 0.25 and 0.5 mg/L, respectively, which were one to two dilutions lower than those of ciprofloxacin and ofloxacin [2]. A separate comparative study confirmed this trend, ranking the activity against M. tuberculosis as SPFX > CPFX > LVFX > OFLX [3].

Mycobacterium tuberculosis Antimycobacterial MIC

Sparfloxacin's 15-20 Hour Half-Life Enables Once-Daily Dosing, a Clear Pharmacokinetic Differentiator from Ciprofloxacin

Sparfloxacin possesses a significantly longer elimination half-life than many earlier fluoroquinolones. Clinical pharmacokinetic studies consistently report a half-life of 15 to 20 hours for sparfloxacin [1]. In a direct comparative clinical trial, the median serum elimination half-life of sparfloxacin was measured at 17.3 hours, which is 3.3 times longer than the 5.3 hours observed for ciprofloxacin [2]. This extended half-life supports a once-daily oral dosing regimen [1], whereas ciprofloxacin typically requires twice-daily administration [2].

Pharmacokinetics Half-life Dosing

Sparfloxacin Achieves 4- to 5-Fold Higher Concentrations in Alveolar Macrophages and Epithelial Lining Fluid than Ciprofloxacin

The penetration and accumulation of sparfloxacin at the site of pulmonary infection is substantially greater than that of ciprofloxacin. In a comparative randomized study, sparfloxacin achieved peak concentrations in alveolar macrophages (AMs) of 35.1 mg/L and in epithelial lining fluid (ELF) of 32.2 mg/L at 24 hours post-dose [1]. In contrast, peak levels for ciprofloxacin were 7.6 mg/L in AMs and 2.13 mg/L in ELF, attained much earlier at 2.5-5 hours [1]. The peak site-to-serum ratios for sparfloxacin were 65.5 for AMs and 63.0 for ELF, compared to 10.6 for both sites for ciprofloxacin [1].

Tissue penetration Pulmonary Pharmacokinetics

Sparfloxacin Carries a Significantly Elevated Risk of Phototoxicity Compared to Other Fluoroquinolones

A key differentiator for sparfloxacin is its high potential for phototoxicity, which is a class effect but is particularly pronounced for this compound. Analysis of the WHO global database (VigiBase®) revealed that sparfloxacin had the highest adjusted reporting odds ratio (ROR) for photosensitivity adverse events among all fluoroquinolones, with a value of 161.10 (95% CI 133.66-194.02) [1]. This is substantially higher than comparators like lomefloxacin (ROR 32.61) and enoxacin (ROR 11.04) [1]. In a separate analysis of post-marketing data, the reporting rate of severe phototoxic reactions for sparfloxacin during its first nine months was 0.4 per 1,000 treated patients, which is approximately 4 to 25 times higher than the rates reported for other fluoroquinolones [2].

Phototoxicity Safety Adverse effects

Sparfloxacin Procurement Scenarios: Aligning Compound Strengths with Research and Industrial Needs


Antimycobacterial Drug Discovery and Research

Procure sparfloxacin as a positive control or lead compound in screening assays for new anti-tuberculosis agents. Its documented in vitro potency against M. tuberculosis (MIC of 0.1 mg/L against H37Rv) is significantly superior to ciprofloxacin and ofloxacin [1], making it an excellent benchmark for evaluating novel compounds [2].

Investigating the Treatment of Intracellular Respiratory Pathogens

Utilize sparfloxacin in in vitro or in vivo models of infection with intracellular pathogens like Chlamydia pneumoniae, Mycoplasma pneumoniae, or Legionella pneumophila. Its ability to achieve concentrations in alveolar macrophages (35.1 mg/L) that are nearly 5-fold higher than ciprofloxacin [3] makes it a superior tool for studying the pharmacodynamics of these infections.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

Employ sparfloxacin as a model compound with a long half-life (15-20 hours) in PK/PD studies [4]. Its extended serum half-life and high oral bioavailability (~92%) are key parameters for modeling once-daily dosing regimens and for comparative pharmacokinetic studies against shorter-acting fluoroquinolones [5].

Evaluating Potency Against Gram-Positive Cocci (e.g., Streptococci)

Incorporate sparfloxacin into antimicrobial susceptibility testing panels for Gram-positive pathogens, particularly Streptococcus pneumoniae. Its documented two- to eightfold greater potency than levofloxacin against contemporary streptococcal isolates provides a reference point for resistance surveillance studies and for evaluating the activity of newer generation agents [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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